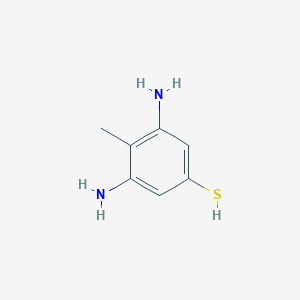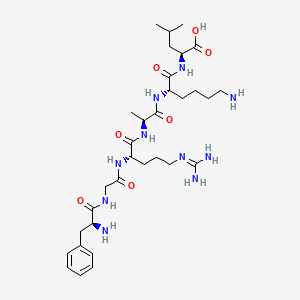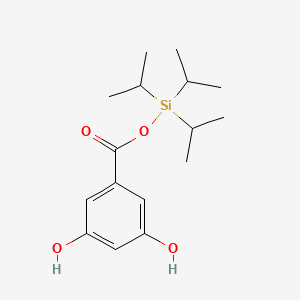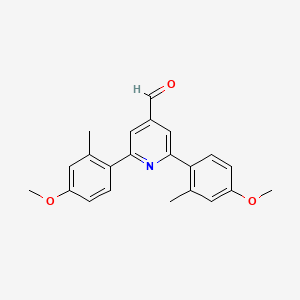
Benzenethiol,3,5-diamino-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenethiol,3,5-diamino-4-methyl- is an organic compound with the molecular formula C7H10N2S It is a derivative of benzenethiol, characterized by the presence of two amino groups at the 3 and 5 positions and a methyl group at the 4 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenethiol,3,5-diamino-4-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methylbenzenethiol followed by reduction to introduce the amino groups. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Industrial Production Methods
Industrial production methods for Benzenethiol,3,5-diamino-4-methyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions are crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenethiol,3,5-diamino-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can further modify the amino groups or the thiol group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfoxides, and various substituted derivatives of Benzenethiol,3,5-diamino-4-methyl- .
Scientific Research Applications
Benzenethiol,3,5-diamino-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenethiol,3,5-diamino-4-methyl- involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with nucleophiles or electrophiles, leading to various biochemical effects. The pathways involved often include redox reactions and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
Benzenethiol,4-methyl-: Lacks the amino groups, making it less reactive in certain chemical reactions.
Benzenethiol,3,5-diamino-: Lacks the methyl group, which can influence its steric and electronic properties.
Benzenethiol,3-amino-4-methyl-:
Uniqueness
The presence of both amino and thiol groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
805182-11-0 |
|---|---|
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
3,5-diamino-4-methylbenzenethiol |
InChI |
InChI=1S/C7H10N2S/c1-4-6(8)2-5(10)3-7(4)9/h2-3,10H,8-9H2,1H3 |
InChI Key |
WIPISVZJKDWLCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Indol-2-one, 1,3-dihydro-4-[(2R)-4-propyl-2-morpholinyl]-](/img/structure/B12526952.png)
![Methanone, (2,5-dimethyl-3-furanyl)[4-(trifluoromethyl)phenyl]-](/img/structure/B12526967.png)



![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)




![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
![5-Nitro-2-[(prop-2-en-1-yl)oxy]cyclohexa-1,3-diene](/img/structure/B12527027.png)

